![molecular formula C19H24F3N3O4 B2777416 tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate CAS No. 857650-89-6](/img/structure/B2777416.png)
tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate is a synthetic organic compound characterized by its complex molecular structure and diverse potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with a trifluoromethyl benzoyl group and a tert-butyl carbamate group, making it interesting for research and industrial purposes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: : Starting with suitable precursors, the pyrrolidine ring can be constructed through a cyclization reaction.
Introduction of the Trifluoromethyl Benzoyl Group: : This step often involves the reaction of the intermediate pyrrolidine compound with a trifluoromethyl benzoyl chloride in the presence of a base to form the corresponding amide.
Attachment of the tert-Butyl Carbamate Group: : The final step includes the reaction of the product with tert-butyl chloroformate to yield the desired carbamate.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes would require optimization of the reaction conditions to ensure high yield and purity. This includes controlling factors like temperature, solvent choice, reaction time, and purification methods (e.g., recrystallization, chromatography).
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: : Potential oxidation reactions at the pyrrolidine ring or the benzoyl group.
Reduction: : The amide group can undergo reduction to amine under appropriate conditions.
Substitution: : The trifluoromethyl group or carbamate group could potentially be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation Reagents: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reagents: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Conditions: : Suitable nucleophiles and bases under anhydrous conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated products, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for exploration in the development of new organic synthesis methodologies.
Biology and Medicine
In biological and medical research, this compound might be investigated for its potential as a pharmaceutical intermediate or a lead compound for developing new drugs. Its structural features can be optimized for binding to specific biological targets.
Industry
Industrially, the compound could be utilized in the production of specialty chemicals, materials science, and agrochemicals. Its stability and reactivity make it a candidate for various applications.
Wirkmechanismus
The mechanism of action of tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate would depend on its specific interactions with biological targets. Generally, such compounds can interact with enzymes, receptors, or other proteins, potentially modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl [(3S)-1-({[3-Fluorobenzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate: : Similar in structure but with a fluorobenzoyl group.
tert-Butyl [(3S)-1-({[3-Chlorobenzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate: : Similar compound with a chlorobenzoyl group.
tert-Butyl [(3S)-1-({[3-Methylbenzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate: : Differentiated by the presence of a methyl group.
Uniqueness
What sets tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate apart is the trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increasing its lipophilicity and metabolic stability, and potentially enhancing its activity compared to similar compounds with other substituents.
That should cover everything you wanted to know about this complex yet fascinating compound
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S)-1-[2-[[3-(trifluoromethyl)benzoyl]amino]acetyl]pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O4/c1-18(2,3)29-17(28)24-14-7-8-25(11-14)15(26)10-23-16(27)12-5-4-6-13(9-12)19(20,21)22/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,23,27)(H,24,28)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEDYAHVPDSLGH-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
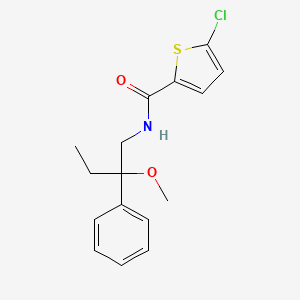
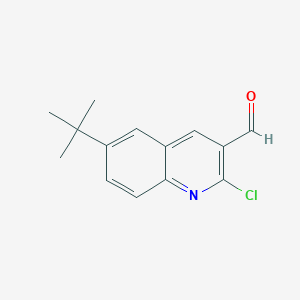
![1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid](/img/structure/B2777336.png)
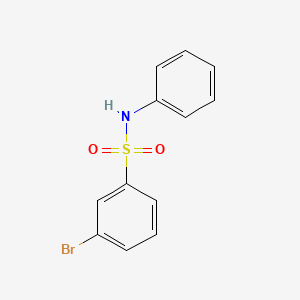
![3-(1H-pyrazol-1-yl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2777343.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2777344.png)
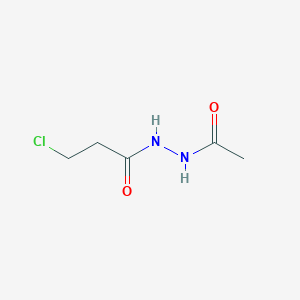

![4-(4-fluorobenzoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2777349.png)
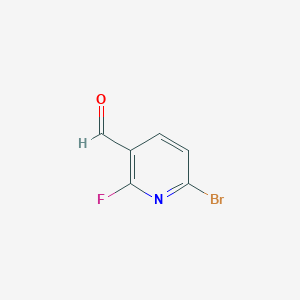
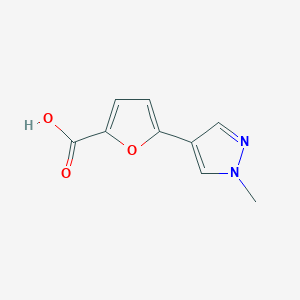
![2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde](/img/structure/B2777353.png)
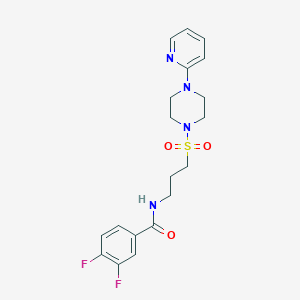
![2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2777355.png)
